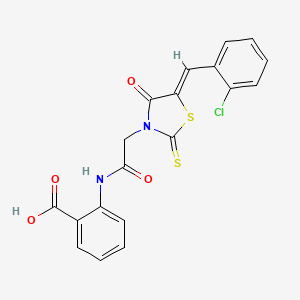

(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Description

Properties

IUPAC Name |

2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O4S2/c20-13-7-3-1-5-11(13)9-15-17(24)22(19(27)28-15)10-16(23)21-14-8-4-2-6-12(14)18(25)26/h1-9H,10H2,(H,21,23)(H,25,26)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNVBJJFICRTIF-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Synthesis

The compound is synthesized through the Knoevenagel condensation reaction involving 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)-butanoic acid and (Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal in the presence of sodium acetate under reflux conditions. The resulting product is characterized by its thiazolidinone core, which is essential for its biological activity.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures showed IC50 values ranging from 5.85 µM to 4.53 µM against HCT116 cancer cells, outperforming standard treatments like 5-Fluorouracil .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Les-3331 | MCF-7 | 22.54 | |

| Les-3331 | MDA-MB-231 | 5.08 | |

| Les-3331 | HCT116 | 4.53 | |

| Les-3331 | AGS | <10 |

The mechanism of action involves apoptosis induction and modulation of mitochondrial membrane potential, as evidenced by flow cytometry analyses. The compound also influences caspase activity, which is crucial for programmed cell death .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been evaluated against various bacterial strains. The minimal inhibitory concentration (MIC) values for some derivatives indicate potent antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Les-3331 | Staphylococcus aureus | 1.27 | |

| Les-3331 | Escherichia coli | 2.54 | |

| Les-3331 | Pseudomonas aeruginosa | 2.65 |

Case Study 1: Anticancer Mechanism

In a detailed study on the anticancer effects of Les-3331, researchers observed a significant increase in apoptosis markers in MCF-7 cells treated with the compound. The study utilized ELISA to quantify levels of caspases and other apoptotic indicators, confirming the compound's role in triggering cell death pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thiazolidinones revealed that compounds with similar structural motifs displayed MIC values comparable to established antibiotics, indicating their potential as therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound is C19H13ClN2O4S2, with a molecular weight of 432.89 g/mol. The synthesis typically involves a Knoevenagel condensation reaction between 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)-butanoic acid and (Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, conducted in the presence of sodium acetate under reflux conditions. This synthetic route is crucial for producing the compound's thiazolidinone core, which is essential for its biological activity.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including (Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with similar structures can have IC50 values ranging from 5.85 µM to 4.53 µM against HCT116 cancer cells, demonstrating their potential to outperform standard treatments such as 5-Fluorouracil.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Les-3331 | MCF-7 | 22.54 | |

| Les-3331 | MDA-MB-231 | 5.08 | |

| Les-3331 | HCT116 | 4.53 | |

| Les-3331 | AGS | <10 |

The mechanism of action involves apoptosis induction and modulation of mitochondrial membrane potential, as evidenced by flow cytometry analyses. The compound influences caspase activity, which is crucial for programmed cell death.

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been evaluated against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate potent antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Les-3331 | Staphylococcus aureus | 1.27 | |

| Les-3331 | Escherichia coli | 2.54 | |

| Les-3331 | Pseudomonas aeruginosa | 2.65 |

Case Study 1: Anticancer Mechanism

A detailed study on the anticancer effects of Les-3331 demonstrated a significant increase in apoptosis markers in MCF-7 cells treated with the compound. The study utilized ELISA to quantify levels of caspases and other apoptotic indicators, confirming the compound's role in triggering cell death pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thiazolidinones revealed that compounds with similar structural motifs displayed MIC values comparable to established antibiotics, indicating their potential as therapeutic agents against resistant bacterial strains.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations :

- Substituent Position and Halogen Effects : The 2-chloro substituent in the target compound may enhance lipophilicity and target binding compared to 3-fluoro or 4-chloro analogues, as ortho-substituents often improve steric interactions with hydrophobic enzyme pockets .

- Core Structure Variations: Azetidinone derivatives (e.g., compound from ) exhibit reduced anticancer potency compared to thiazolidinones, likely due to differences in ring strain and hydrogen-bonding capacity .

- Bioisosteric Replacements: Replacing the benzoic acid moiety with propanoic acid (as in ) reduces solubility but may improve membrane permeability.

Key Observations :

- The target compound’s synthesis achieves higher yields (85–90%) under mild conditions (room temperature, ethanol) compared to azetidinone derivatives (65% yield) requiring prolonged heating .

- Microwave-assisted synthesis (e.g., ) offers superior efficiency (92% yield in 15 min) but requires specialized equipment, limiting scalability.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 4-oxo-2-thioxothiazolidin-3-ylacetic acid and 2-chlorobenzaldehyde, followed by coupling with 2-aminobenzoic acid. Key parameters include refluxing in glacial acetic acid with sodium acetate as a catalyst (3–4 hours at 110°C) . Recrystallization from methanol or acetic acid-DMF mixtures improves purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to thiazolidinone precursor) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

- Methodological Answer :

- FT-IR : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- ¹H/¹³C-NMR : Assigns Z-configuration via coupling constants (e.g., vinyl proton δ ~7.5–8.0 ppm, J = 12–14 Hz) and aromatic substituent patterns .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H···O interactions between the thiazolidinone and benzoic acid moieties) .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer : The compound’s low aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Recrystallization from acetic acid or methanol-water mixtures (9:1 v/v) enhances purity. For HPLC purification, a C18 column with acetonitrile/0.1% TFA gradient (30–70% over 20 minutes) is effective .

Advanced Research Questions

Q. How do reaction mechanisms differ when varying substituents on the benzylidene or benzoic acid moieties?

- Methodological Answer : Substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) alter the electrophilicity of the aldehyde in Knoevenagel condensations, impacting reaction rates and Z/E selectivity. Computational DFT studies (e.g., Gibbs free energy barriers) and Hammett correlations (σ⁺ values) can quantify these effects . Experimental validation requires monitoring reaction progress via TLC or in situ IR .

Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or compound stability. Standardize assays using:

- Dose-response curves (3–5 replicates per concentration).

- Stability tests (HPLC-MS to detect degradation products under assay conditions) .

- Molecular docking : Compare binding modes in target proteins (e.g., kinases, PPAR-γ) to explain potency variations .

Q. How can substituent modifications enhance selectivity for specific molecular targets?

- Methodological Answer : Introduce bioisosteric replacements (e.g., replacing Cl with CF₃) to modulate lipophilicity (clogP) and hydrogen-bonding capacity. SAR studies guided by crystallographic data (e.g., Protein Data Bank entries) identify critical interactions. For example, bulkier substituents on the benzylidene group may improve fit into hydrophobic pockets .

Q. What analytical methods resolve discrepancies in pKa or UV-Vis spectral data?

- Methodological Answer : Use potentiometric titration (e.g., Sirius T3 instrument) to measure pKa values of ionizable groups (carboxylic acid: ~2.5–3.5; phenolic –OH if present: ~9–10). Compare experimental UV-Vis λmax (e.g., ~350 nm for conjugated systems) with TD-DFT calculations to validate electronic transitions .

Q. How can computational modeling predict metabolic stability or toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.